molecular formula C17H20N6S B6441545 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2548993-85-5

2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6441545
CAS No.: 2548993-85-5
M. Wt: 340.4 g/mol
InChI Key: OTBQZCPZIAYXMP-UHFFFAOYSA-N
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Description

This compound is a pyridine-carbonitrile derivative featuring a piperazine-linked pyrimidine scaffold substituted with dimethyl and methylsulfanyl groups. The presence of both electron-donating (methyl) and electron-withdrawing (methylsulfanyl) groups on the pyrimidine ring may influence its electronic properties and intermolecular interactions.

Properties

IUPAC Name

2-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S/c1-12-13(2)20-17(24-3)21-16(12)23-8-6-22(7-9-23)15-10-14(11-18)4-5-19-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBQZCPZIAYXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=C3)C#N)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

(a) Structural Analogues

The compound shares structural motifs with two classes of molecules:

Pyrimidine-carbonitrile derivatives (e.g., 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile, 3 from ): Key differences: Compound 3 replaces the piperazine-pyridine linker with a thiazole ring and introduces a hydroxylphenylamino substituent. This substitution likely enhances hydrogen-bonding capacity compared to the target compound’s methylsulfanyl group .

Pyridine-carbonitrile derivatives (e.g., 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, 4 from ):

  • Key differences : Compound 4 features a phenyl-thiophene substitution pattern and a methylpiperazinyl group at the pyridine 2-position, contrasting with the target’s dimethylpyrimidine-piperazine linkage. The thiophene moiety in 4 may confer distinct electronic properties due to its aromaticity and sulfur atom .
  • Crystallographic data : Single-crystal X-ray studies of 4 revealed a planar pyridine core with dihedral angles of 16.2° (thiophene) and 12.5° (phenyl), highlighting steric and electronic effects absent in the target compound .

(b) Physicochemical and Functional Comparisons

Property Target Compound Compound 3 Compound 4
Core structure Pyridine-4-carbonitrile + pyrimidine Pyrimidine-5-carbonitrile Pyridine-3-carbonitrile
Substituents 5,6-dimethyl, methylsulfanyl Thiazole, hydroxyphenylamino Phenyl, thiophene, methylpiperazinyl
Melting point Not reported 242–243°C Not reported
Synthetic complexity Likely moderate (piperazine linkage) Low yield (18%) High (crystallized via slow evaporation)

Research Findings and Limitations

  • Piperazine vs. methylpiperazine : The unsubstituted piperazine in the target compound could offer greater conformational flexibility than the methylpiperazine in 4 , affecting receptor binding kinetics .
  • Data gaps: No direct biological or pharmacokinetic data for the target compound are available in the provided evidence. Comparative assessments rely on extrapolation from structural analogues.

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